5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde
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Overview
Description
5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine core with a methyl group at the 5-position, an isopropyl group at the 2-position, and an aldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions can lead to the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. Techniques such as column chromatography and recrystallization are commonly employed for purification .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles
Major Products:
Oxidation: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carboxylic acid.
Reduction: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the reagents used
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde and its derivatives have shown potential in medicinal chemistry. They exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. These compounds are being investigated for their potential use in drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methyl, isopropyl, and aldehyde groups.
2-(Propan-2-YL)imidazo[1,2-A]pyridine: Similar structure but lacks the methyl and aldehyde groups.
5-Methylimidazo[1,2-A]pyridine-3-carbaldehyde: Similar structure but lacks the isopropyl group.
Uniqueness: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is unique due to the presence of the methyl, isopropyl, and aldehyde groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and potential biological activities, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-8(2)12-10(7-15)14-9(3)5-4-6-11(14)13-12/h4-8H,1-3H3 |
InChI Key |
MHSJUVDQJYLTBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)C=O)C(C)C |
Origin of Product |
United States |
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